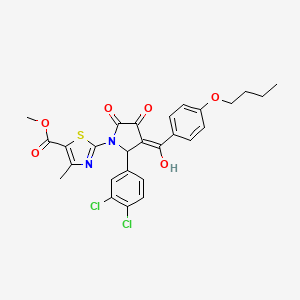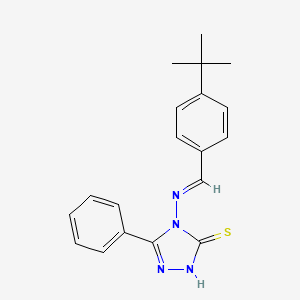![molecular formula C10H14ClNO B12007270 1-[4-(1-Aminoethyl)phenyl]ethanone hydrochloride](/img/structure/B12007270.png)
1-[4-(1-Aminoethyl)phenyl]ethanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(1-Aminoethyl)phenyl]ethanone hydrochloride is an organic compound with the molecular formula C10H14ClNO It is a hydrochloride salt of 1-[4-(1-aminoethyl)phenyl]ethanone, which is a derivative of acetophenone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1-aminoethyl)phenyl]ethanone hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-acetylphenylamine.
Amination: The 4-acetylphenylamine undergoes amination using ethylamine under controlled conditions to form 1-[4-(1-aminoethyl)phenyl]ethanone.
Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
化学反应分析
Types of Reactions
1-[4-(1-Aminoethyl)phenyl]ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagents used.
科学研究应用
1-[4-(1-Aminoethyl)phenyl]ethanone hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-[4-(1-aminoethyl)phenyl]ethanone hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various chemical reactions. These interactions can affect enzyme activity, receptor binding, and cellular processes, leading to the compound’s observed effects.
相似化合物的比较
1-[4-(1-Aminoethyl)phenyl]ethanone hydrochloride can be compared with other similar compounds, such as:
1-[4-(2-Aminoethyl)phenyl]ethanone hydrochloride: Similar structure but with a different position of the amino group.
1-(4-Aminophenyl)ethanone oxime: Contains an oxime group instead of a ketone.
2-Amino-1-(4-chlorophenyl)ethanone hydrochloride: Contains a chlorine atom on the phenyl ring.
属性
分子式 |
C10H14ClNO |
|---|---|
分子量 |
199.68 g/mol |
IUPAC 名称 |
1-[4-(1-aminoethyl)phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-7(11)9-3-5-10(6-4-9)8(2)12;/h3-7H,11H2,1-2H3;1H |
InChI 键 |
USBZDKPYJQEXOV-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C(C=C1)C(=O)C)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone](/img/structure/B12007192.png)
![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007195.png)






![N'-[(E)-1-(2-naphthyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide](/img/structure/B12007243.png)



![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-hydroxy-2-phenylacetohydrazide](/img/structure/B12007274.png)

